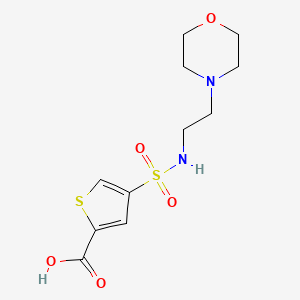
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the natural neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide acts as a positive allosteric modulator of GABA receptors, which enhances the binding of GABA to its receptor and increases the inhibitory effect of the neurotransmitter. This results in decreased neuronal activity and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been shown to have a variety of effects on the central nervous system, including anxiolytic (anti-anxiety), sedative, and analgesic (pain-relieving) effects. These effects are thought to be mediated through the modulation of GABA receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in scientific research is its ability to selectively modulate GABA receptor activity, allowing for the study of specific physiological processes that are mediated by GABA. However, one limitation of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide is its potential for off-target effects, as it may modulate other neurotransmitter systems in addition to GABA.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Additionally, the use of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain. Finally, N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide may have potential therapeutic applications for the treatment of anxiety disorders, sleep disorders, and chronic pain.
Synthesemethoden
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-methylpyrrolidine with acrylonitrile to form 2-methyl-3-cyanopropylpyrrolidine. This compound is then reduced to the corresponding amine, which is subsequently acetylated to yield N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This effect has been implicated in a variety of physiological processes, including anxiety, sleep, and pain perception.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(7-11-10(2)13)8-12-5-3-4-6-12/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPVGGBIGTFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)



![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)